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Compound of Interest

Compound Name: Heptanal oxime
CAS No.: 629-31-2
Cat. No.: B1359929
Get Quote
. J

Part 1: Executive Summary & Chemical Identity

Heptanal oxime (CAS 629-31-2) is a critical seven-carbon nitrogenous intermediate utilized
primarily as a lipophilic building block in organic synthesis and pharmaceutical discovery.[1]
Unlike its parent aldehyde (heptanal), the oxime offers enhanced stability against autoxidation
while retaining high reactivity for functional group interconversions.

In drug development, this compound serves as a "gateway scaffold.” It is the direct precursor to
heptanenitrile (via dehydration) and heptylamine (via reduction), both of which are essential
alkylating agents for introducing C7 hydrophobic tails into pharmacophores. Furthermore, its
ability to generate nitrile oxides in situ makes it a valuable dipole for constructing isoxazole-
based libraries via 1,3-dipolar cycloaddition.

Physicochemical Profile[2][3][4][5][6]1[7]1[8][9]
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Property Specification Notes

CAS Number 629-31-2

IUPAC Name (1E/1Z)-Heptanal oxime Exists as E/Z isomeric mixture
Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol

) May crystallize at low temps
Appearance Colorless to pale yellow oil

(<10°C)
N ) Extrapolated; decomposes at
Boiling Point ~100-105 °C @ 10 mmHg
atm pressure
) Denser than parent aldehyde
Density ~0.89 g/mL
(0.81 g/mL)
Solubility DMSO, Chloroform, Ethanol Immiscible in water
] Estimate based on
Flash Point > 65 °C

homologues

Part 2: Synthesis & Manufacturing Protocol

Objective: High-yield synthesis of heptanal oxime from heptanal using a buffered

hydroxylamine system. Rationale: The reaction uses a buffered aqueous-alcoholic medium to

maintain a pH of ~5—7. This prevents the acid-catalyzed hydrolysis of the product oxime while

ensuring the hydroxylamine reagent remains nucleophilic (not fully protonated).

Reagents

Precursor: Heptanal (CAS 111-71-7) - Must be freshly distilled if significant yellowing is
observed (oxidation).

Reagent: Hydroxylamine hydrochloride (NH2OH-HCI).
Base: Sodium Carbonate (NazCOs) or Sodium Acetate (NaOAc).

Solvent: Ethanol/Water (1:1 v/v).
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Step-by-Step Protocol

o Preparation of Hydroxylamine Solution:
o In a 500 mL round-bottom flask, dissolve 1.1 equivalents of NH2OH-HCI in minimal water.

o Add 0.6 equivalents of Na2COs (or 1.1 eq NaOAc) slowly to neutralize. Caution: CO2
evolution.

o Add ethanol to create a homogeneous phase.
o Controlled Addition (The Critical Step):
o Cool the solution to 0-5 °C using an ice bath.
o Add 1.0 equivalent of Heptanal dropwise over 30 minutes.

o Scientific Insight: Low temperature favors the kinetic formation of the E-isomer and
prevents aldol condensation side reactions of the aldehyde.

e Reaction Monitoring:
o Allow the mixture to warm to room temperature (25 °C) and stir for 2—4 hours.

o Validation: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (high R_f) should
disappear; the oxime appears as a lower R_f streak (due to E/Z isomers).

e Work-up & Isolation:
o Rotary evaporate ethanol.
o Extract the agueous residue with Diethyl Ether or Dichloromethane (3x).
o Wash combined organics with Brine to remove residual hydroxylamine.
o Dry over anhydrous MgSOa4 and concentrate in vacuo.

e Purification:
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o The crude oil is typically >95% pure. For pharmaceutical grade, perform vacuum
distillation (0.5 mmHg). Warning: Do not heat above 140°C to avoid thermal

rearrangement to amide.

Part 3: Analytical Characterization (Self-Validating
System)

To ensure the integrity of the synthesized scaffold, the following spectral markers must be

confirmed.

Nuclear Magnetic Resonance (NMR)

The oxime exists as a mixture of E (anti) and Z (syn) isomers, typically in a 3:1 to 5:1 ratio
favoring the sterically less crowded E-isomer.

e 'H NMR (400 MHz, CDCls):

o

Aldoxime Proton (-CH=N-):

» E-isomer: Triplet (t) at 7.40 ppm (J = 6 Hz). The proton is cis to the OH group,
experiencing shielding.

» Z-isomer: Triplet (t) at 6.75 ppm.

Hydroxyl Proton (=N-OH): Broad singlet at 9.0-10.5 ppm (concentration dependent).

[e]

o

o-Methylene (-CH2-C=N-): Multiplet at 2.20-2.40 ppm.

o

Terminal Methyl (-CHs): Triplet at 0.88 ppm.
e 13C NMR:

o Imine Carbon (C=N): Signal at ~152 ppm.

Infrared Spectroscopy (FT-IR)

e O-H Stretch: Broad, strong band at 3200-3400 cm™1.
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e C=N Stretch: Sharp, weak band at 1660-1670 cm~* (Diagnostic for oxime vs. aldehyde).

e N-O Stretch: Medium band at 930-950 cm—1.

Part 4: Advanced Reactivity & Drug Discovery
Applications

Heptanal oxime is not just an end-point; it is a divergence point. The following workflow
illustrates its utility in generating diverse pharmacophores.

Dehydration to Heptanenitrile

» Reagents: Acetic Anhydride (Acz0) or Thionyl Chloride (SOCI2).

e Mechanism: The OH group is converted to a leaving group (acetate/chlorosulfite), followed
by E2 elimination.

o Application: Synthesis of tetrazoles (bioisosteres for carboxylic acids) via cycloaddition with
azides.

Reduction to Heptylamine

» Reagents: LiAlH4 or Hz/Raney Nickel.

¢ Application: Introduction of the C7-amine linker, crucial for increasing lipophilicity in CNS-
active drugs (improving Blood-Brain Barrier penetration).

Nitrile Oxide Generation (Isoxazole Synthesis)

» Reagents: Chloramine-T or N-Chlorosuccinimide (NCS) + Base.

e Mechanism: In situ formation of the hydroximoyl chloride followed by HCI elimination yields
the Heptanenitrile oxide dipole.

o Application: 1,3-Dipolar cycloaddition with alkynes to form 3-hexylisoxazoles, a privileged
scaffold in antibiotics and anti-inflammatory agents.

Part 5: Visualization of Workflows
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Diagram 1: Synthesis & Isomerism of Heptanal Oxime

This diagram illustrates the buffered synthesis pathway and the resulting geometric isomerism.
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Caption: Controlled synthesis of Heptanal Oxime favoring the thermodynamically stable E-
iIsomer.

Diagram 2: Drug Discovery Divergence Tree

This flow demonstrates how Heptanal Oxime acts as a central hub for accessing distinct
chemical spaces.
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Caption: Divergent synthesis pathways transforming Heptanal Oxime into nitriles, amines, and
heterocycles.
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Part 6: Safety & Handling (SDS Summary)

o Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

o Thermal Stability: Oximes can undergo violent decomposition if heated rapidly in the
presence of strong acids or metal salts (Fe, Cu). Always distill under reduced pressure.

o Storage: Store under nitrogen at 2—8 °C. Oximes are hygroscopic and can slowly hydrolyze
back to the aldehyde if exposed to moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxime-cas-629-31-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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